molecular formula C18H32N6O5S B7949570 (+)-Biotin-PEG4-azide

(+)-Biotin-PEG4-azide

Cat. No.: B7949570
M. Wt: 444.6 g/mol
InChI Key: ZWFOOMQCYIGZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Biotin-PEG4-azide is a useful research compound. Its molecular formula is C18H32N6O5S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medical Device Coating : The compound has been used for the modification of thrombomodulin with derivatives like azide, biotin, and PEG, demonstrating the potential for creating thromboresistant surfaces on medical devices, such as vascular grafts, showing superior performance compared to heparin-coated grafts in a primate model of acute graft thrombosis (Qu et al., 2014).

  • Drug Delivery and Bioconjugation : Biotin-PEG4-azide plays a role in the bioconjugation of micelles for drug delivery. It has been used in click chemistry to conjugate biotin to micelles, which demonstrated the bioavailability of biotin to avidin, showing potential in targeted drug delivery systems (Wang et al., 2009).

  • Bioelectronics : In the field of organic electrochemical transistors (OECTs), azide-derivatized monomers like EDOT-N3, which are structurally related to biotin-PEG4-azide, have been used. These compounds enable the clicking of molecules such as PEG4-biotin, facilitating the creation of bioconstructs with proteins and enzymes. This application shows the potential of (+)-Biotin-PEG4-azide in developing efficient organic bioelectronic devices (Fenoy et al., 2022).

  • Nanoparticle Probes : This compound has been used in synthesizing biotin-PEG gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins. Such applications are crucial in clinical diagnostics and the study of biological pathways and diseases (Scott et al., 2017).

  • Protein Modification : It is instrumental in C-terminal protein modification through the thioacid/azide amidation reaction. This method is significant for site-selective protein modification, crucial in biotechnology and pharmaceutical development (Zhang et al., 2009).

  • Cartilage Tissue Engineering : The compound's derivatives are used in in situ cross-linkable hyaluronic acid hydrogels, which have shown potential in cartilage tissue engineering via a bioorthogonal reaction (Han et al., 2018).

  • Cancer Therapy : Biotin-PEG4-azide derivatives have been used to create multifunctional polymeric micelles for cancer-targeted intracellular drug delivery, enhancing cancer cell uptake and inducing apoptosis in a targeted manner (Chen et al., 2015).

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFOOMQCYIGZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.